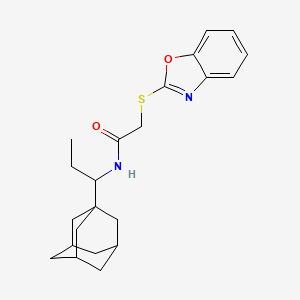![molecular formula C20H18N4O6 B15003091 3-(1,3-benzodioxol-5-yl)-N-(2-{[(3-methoxyphenyl)carbonyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B15003091.png)
3-(1,3-benzodioxol-5-yl)-N-(2-{[(3-methoxyphenyl)carbonyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-{[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)-3-METHOXYBENZAMIDE is a complex organic compound that features a benzodioxole moiety, an oxadiazole ring, and a methoxybenzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)-3-METHOXYBENZAMIDE typically involves multiple steps:
Formation of the Benzodioxole Moiety: This can be achieved through the reaction of catechol with formaldehyde under acidic conditions to form the benzodioxole ring.
Synthesis of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.
Coupling Reactions: The benzodioxole and oxadiazole intermediates are then coupled using a formylation reaction to introduce the formamido group.
Final Assembly: The final step involves the reaction of the intermediate with 3-methoxybenzoyl chloride to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)-3-METHOXYBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxybenzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or benzodioxoles.
Scientific Research Applications
N-(2-{[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)-3-METHOXYBENZAMIDE has several scientific research applications:
Medicinal Chemistry: Investigated as a potential anti-inflammatory and anticancer agent due to its ability to inhibit cyclooxygenase (COX) enzymes.
Biological Studies: Used in studies involving cell cycle arrest and apoptosis in cancer cells.
Industrial Applications: Potential use in the synthesis of other complex organic molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2-{[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)-3-METHOXYBENZAMIDE involves:
Inhibition of COX Enzymes: The compound competitively inhibits COX enzymes, reducing the synthesis of prostaglandins and thereby exerting anti-inflammatory effects.
Induction of Apoptosis: In cancer cells, the compound induces apoptosis by causing cell cycle arrest at the S phase and disrupting microtubule assembly.
Comparison with Similar Compounds
Similar Compounds
- N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(2-methylpropanamido)benzamide
- 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles
- N-[2-(1,3-benzodioxol-5-yl)ethyl]-2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine
Uniqueness
N-(2-{[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)-3-METHOXYBENZAMIDE is unique due to its combination of a benzodioxole moiety, an oxadiazole ring, and a methoxybenzamide group, which collectively contribute to its potent biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C20H18N4O6 |
|---|---|
Molecular Weight |
410.4 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-N-[2-[(3-methoxybenzoyl)amino]ethyl]-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C20H18N4O6/c1-27-14-4-2-3-13(9-14)18(25)21-7-8-22-19(26)20-23-17(24-30-20)12-5-6-15-16(10-12)29-11-28-15/h2-6,9-10H,7-8,11H2,1H3,(H,21,25)(H,22,26) |
InChI Key |
XNWQLJUKNTYZOP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCCNC(=O)C2=NC(=NO2)C3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 1-{2-oxo-2-[(4-phenoxyphenyl)amino]ethyl}-4-phenylpiperidine-4-carboxylate](/img/structure/B15003014.png)
![2-chloro-N-[(6,7-dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methyl]acetamide](/img/structure/B15003021.png)
![1-methyl-4-(3-nitrophenyl)-6-(propan-2-yl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B15003030.png)
![1-{5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}-N-{[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]methyl}methanamine](/img/structure/B15003035.png)
![2-[(4-Bromo-3-ethoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B15003038.png)
![5-{[5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]methyl}-1,3,4-thiadiazol-2-amine](/img/structure/B15003043.png)
![N-(2-{[(4-fluorophenoxy)acetyl]amino}ethyl)-3-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B15003045.png)
![6-butyl-1,3-dimethyl-7,8-diphenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B15003059.png)
![N-[2-(1-propyl-1H-benzimidazol-2-yl)ethyl]acetamide](/img/structure/B15003074.png)
![3,4,5-trimethoxy-N-[1-(1-pentyl-1H-benzimidazol-2-yl)-2-phenylethyl]benzamide](/img/structure/B15003076.png)
![methyl 6-{[oxo(2-phenyl-1H-indol-3-yl)acetyl]amino}-3,4-dihydroquinoline-1(2H)-carboxylate](/img/structure/B15003083.png)
![1-Amino-3-[4-(3-cyanopropoxy)phenyl]pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile](/img/structure/B15003089.png)

![N-[4-(morpholin-4-ylcarbonyl)phenyl]-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15003093.png)
